Dermorphin - 77614-16-5

Dermorphin

Catalog Number: EVT-243236
CAS Number: 77614-16-5
Molecular Formula: C40H50N8O10
Molecular Weight: 802.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dermorphin is a naturally occurring heptapeptide first isolated from the skin of the South American frog Phyllomedusa sauvagei [, ]. Its amino acid sequence is Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. This opioid peptide exhibits potent analgesic activity, significantly exceeding that of morphine [, , ]. Dermorphin stands out due to the presence of a D-alanine residue in its structure, a unique feature amongst peptides synthesized by animal cells [, ].

Dermorphin's high affinity and selectivity for μ-opioid receptors makes it a valuable tool in dissecting the roles and identifying molecular determinants of μ-receptor binding [, , , , , ].

Future Directions
  • Targeting peripheral opioid receptors: Dermorphin's ability to induce analgesia through peripheral opioid receptors opens up opportunities for developing peripherally restricted analgesics with reduced central side effects [].
  • Investigating opioid receptor dimerization: Dimeric dermorphin analogs can serve as valuable tools to understand the functional significance of opioid receptor dimerization and its implications for drug development [, , ].

[D-Arg2]Dermorphin

  • Compound Description: [D-Arg2]Dermorphin is a synthetic analog of Dermorphin where D-alanine in the second position is substituted with D-arginine. This modification leads to an increase in potency and selectivity for μ-opioid receptors. [, , , , ]

Dermorphin-(1-4)-NH2

  • Compound Description: This tetrapeptide represents the N-terminal fragment of Dermorphin (Tyr-D-Ala-Phe-Gly-NH2). It demonstrates notably lower potency compared to the full Dermorphin sequence, indicating the importance of the C-terminal residues for full activity. [, , ]

Dermorphin-(1-3)-NH2

  • Compound Description: This tripeptide (Tyr-D-Ala-Phe-NH2) constitutes an even shorter N-terminal fragment of Dermorphin, further emphasizing the importance of the full peptide sequence for high affinity binding and biological activity. []

Deamidated Dermorphin

  • Compound Description: Deamidated Dermorphin lacks the C-terminal amide group, which results in a 5-fold decrease in potency compared to the parent peptide. []

[Des-Tyr5]Dermorphin

  • Compound Description: [Des-Tyr5]Dermorphin lacks the tyrosine residue at position 5, resulting in a significant reduction in binding affinity for both μ and δ opioid receptors. []

[Gly5]Dermorphin

  • Compound Description: In [Gly5]Dermorphin, the tyrosine residue at position 5 is replaced with glycine, similarly leading to a substantial decrease in binding to both μ and δ opioid receptors. []

[Gly3-Phe4]Dermorphin

  • Compound Description: This analog inverts the Phe3-Gly4 sequence found in Dermorphin to resemble the Gly3-Phe4 sequence present in enkephalins. This change enhances binding to δ opioid receptors while maintaining the overall μ selectivity. []

[Pro4]Dermorphin

  • Compound Description: Substituting Gly4 with Pro4 in Dermorphin disrupts the peptide's natural solution conformation, leading to decreased affinities for both μ and δ opioid receptors. []

[Ser(Bzl7)]Dermorphin

  • Compound Description: In this analog, the serine residue at position 7 is modified by introducing a benzyl group. This modification significantly enhances the interaction with δ opioid receptors while maintaining a weak μ selectivity. []

[Ser-NHNH27]Dermorphin

  • Compound Description: Similar to [Ser(Bzl7)]Dermorphin, modification of the serine residue at position 7 with a hydrazide group (NHNH2) increases binding to δ opioid receptors while retaining some affinity for μ opioid receptors. []

HYP6-Dermorphin

  • Compound Description: HYP6-Dermorphin is a naturally occurring Dermorphin analog with a hydroxyproline residue replacing proline in the sixth position. It exhibits potent opioid activity but with slightly lower potency compared to Dermorphin. [, , ]

[D-Ala2,N-methyl-Phe4,Gly-ol5]Enkephalin (DAGO)

  • Compound Description: DAGO is a synthetic enkephalin analog with high selectivity for μ-opioid receptors. It's frequently used as a pharmacological tool to investigate μ-opioid receptor function and is often compared to Dermorphin due to their shared receptor selectivity. [, , ]

[D-Ala2,D-Leu5]Enkephalin (DADLE)

  • Compound Description: DADLE is a synthetic enkephalin analog with a higher affinity for δ-opioid receptors compared to μ-opioid receptors. It serves as a valuable tool for investigating the role of δ-opioid receptors and is often used in studies comparing receptor selectivity profiles with Dermorphin. [, ]

[D-Pen2, D-Pen5]Enkephalin (DPDPE)

  • Compound Description: DPDPE is another synthetic enkephalin analog characterized by its high selectivity for δ-opioid receptors. It's a valuable pharmacological tool in opioid research and is frequently used in comparative studies alongside Dermorphin to explore the structural determinants of receptor selectivity. [, , ]

[Lys7]Dermorphin

  • Compound Description: [Lys7]Dermorphin is a naturally occurring Dermorphin analog with lysine replacing serine in the seventh position. This modification results in a peptide with high affinity for μ-opioid receptors and increased blood-brain barrier permeability compared to Dermorphin. [, , ]

Dermorphin-Dynorphin Hybrid Peptides

  • Compound Description: These synthetic peptides are created by combining fragments of Dermorphin and Dynorphin, another opioid peptide family. These hybrids aim to investigate the contribution of specific peptide sequences to receptor binding, analgesic activity, and peripheral opioid effects. []

Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 (Dermenkephalin)

  • Compound Description: Dermenkephalin is a predicted product of the same amphibian skin precursor that gives rise to Dermorphin. It exhibits potent and selective agonist activity at δ-opioid receptors, contrasting with Dermorphin's μ-opioid receptor preference. []

N-Amidino-Tyr-D-Arg-Phe-Ala-OH (ADAB)

  • Compound Description: ADAB is a synthetic analog of the Dermorphin tetrapeptide fragment (Dermorphin-(1-4)) characterized by an N-terminal amidino group and alanine substitution in position 4. It demonstrates high selectivity for μ1-opioid receptors and exhibits potent, long-lasting antinociceptive effects. []

N-Amidino-Tyr-D-Arg-Phe-Me Ala-OH (ADAMB)

  • Compound Description: ADAMB, similar to ADAB, is a synthetic analog of the Dermorphin-(1-4) fragment with an N-terminal amidino group. This analog incorporates N-methylalanine in position 4, resulting in potent and long-lasting antinociceptive effects primarily mediated through μ1-opioid receptors. []

Tyr-D-Arg2-Phe-Sarcosine4 (TAPS)

  • Compound Description: TAPS is a synthetic tetrapeptide analog of Dermorphin designed to enhance μ-opioid receptor selectivity. It exhibits potent antinociceptive effects and, unlike many other μ-opioid agonists, causes respiratory stimulation at lower doses. []
Overview

Dermorphin is a naturally occurring peptide that belongs to the class of opioid peptides. It is derived from the skin secretions of certain frogs, particularly the South American Phyllomedusa species. Dermorphin is known for its potent analgesic properties, being significantly more effective than morphine in some studies. Its structure consists of a sequence of amino acids that contribute to its interaction with opioid receptors in the body, primarily the mu-opioid receptor.

Source and Classification

Dermorphin was first isolated from the skin of the Phyllomedusa frogs in the early 1980s. It is classified as an endogenous opioid peptide, which means it is produced naturally in the body and mimics the effects of opiate drugs. The peptide has a specific affinity for mu-opioid receptors, which are involved in pain regulation and other physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of dermorphin can be accomplished through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The solid-phase method involves assembling the peptide chain on a resin support, allowing for sequential addition of protected amino acids.

  1. Solid-Phase Peptide Synthesis:
    • The process typically employs 9-fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups.
    • The removal of Fmoc groups is performed using piperidine in dimethylformamide.
    • Coupling reactions are facilitated by activating agents such as 1-hydroxybenzotriazole and diisopropylcarbodiimide to form peptide bonds .
  2. Alternative Methods:
    • Traditional solution-phase synthesis has also been used, where amino acids are coupled in solution rather than on a solid support .
Molecular Structure Analysis

Structure and Data

Dermorphin's molecular formula is C₁₈H₂₃N₃O₄S, and its structure consists of a sequence of five amino acids: Tyr-D-Ala-Phe-Gly-Tyr. The presence of a disulfide bond between two cysteine residues contributes to its stability and biological activity.

  • Molecular Weight: Approximately 345.45 g/mol.
  • 3D Structure: The conformation of dermorphin allows it to fit into the binding site of mu-opioid receptors effectively, enhancing its analgesic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Dermorphin undergoes various chemical reactions that can modify its structure and activity:

  1. Peptide Bond Formation: This is critical during synthesis, where carboxyl groups react with amino groups to form amide bonds.
  2. Deprotection Reactions: Protecting groups used during synthesis must be removed selectively to yield the active peptide.
  3. Analog Synthesis: Modifications at specific positions (e.g., N-terminal or C-terminal) can lead to derivatives with altered receptor affinities and pharmacokinetic properties .
Mechanism of Action

Process and Data

Dermorphin exerts its effects primarily through interaction with mu-opioid receptors located in the central nervous system. The binding process involves:

  1. Receptor Activation: Upon binding, dermorphin activates mu-opioid receptors, leading to a cascade of intracellular events that inhibit pain signaling pathways.
  2. Signal Transduction: This activation results in decreased neurotransmitter release from presynaptic neurons, effectively reducing pain perception .

The potency of dermorphin is attributed to its high affinity for these receptors compared to traditional opioids like morphine.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dermorphin is typically a white powder when synthesized.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The stability of dermorphin can be affected by factors such as pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions .
Applications

Scientific Uses

Dermorphin has several applications in scientific research:

  1. Pain Management Studies: Due to its potent analgesic effects, dermorphin is studied as a potential alternative to conventional opioids for pain relief.
  2. Opioid Research: It serves as a model compound for understanding opioid receptor interactions and developing new analgesics with fewer side effects.
  3. Pharmacological Studies: Researchers investigate its structure-activity relationships to design more effective opioid peptides with tailored pharmacological profiles .
Introduction to Dermorphin: Historical Context and Research Significance

Ethnopharmacological Origins: Traditional Use in Amazonian Tribes and Kambo Rituals

The origins of dermorphin are deeply rooted in the ethnopharmacological practices of indigenous tribes inhabiting the Amazon Basin. For centuries, Panoan-speaking groups—including the Matsés, Marubo, Amahuaca, Kashinawa, Katukina (Noke Kuin), Yawanawá, and Kaxinawá—have utilized the skin secretions of the giant leaf frog (Phyllomedusa bicolor) in shamanistic rituals known as Kambo or Sapo [1] [5]. The Matsés refer to the frog as "dow-kiet" and regard the secretion as a powerful medicine and hunting aid [1] [3]. Within traditional cosmology, the ritual serves to expel "panema" (bad spirit or negative energy) and cleanse both body and soul, enhancing strength, fertility, and hunting prowess [5].

The ritual involves specific preparation and application techniques. Practitioners capture Phyllomedusa bicolor and induce stress by stretching its limbs, causing the frog to secrete a viscous, gel-like substance rich in bioactive peptides onto its skin. This secretion is carefully scraped off and dried onto bamboo splints [1] [3] [5]. During ceremonies, participants undergo superficial burns (typically 2-5 points) on the skin (arm, leg, or shoulder) using a smoldering stick. The dried secretion is reconstituted with water or saliva and applied to these freshly created wounds, facilitating rapid transdermal absorption into the lymphatic system [1] [3]. Participants traditionally consume large volumes of water before application. The physiological effects manifest rapidly and intensely, including tachycardia, facial swelling, profuse sweating, nausea, violent vomiting, diarrhea, and involuntary urination. These acute effects typically subside within an hour, followed by a state of profound apathy and drowsiness [1] [3] [5]. While viewed as a cleansing process by indigenous users, Western interpretations have often misappropriated these rituals as "detoxification" or "vaccination" despite a complete lack of scientific evidence supporting therapeutic benefits [3] [5].

Table 1: Traditional Terminology Associated with Kambo

TermMeaning/ContextGroup Using Term
Kambo/KambôCommon name for the ritual and the frog (Phyllomedusa bicolor) in BrazilMainly Brazilian groups
Sapo"Toad" in Spanish/Portuguese; refers to the frog secretionWidely used in South America
Vacina da Floresta"Vaccine of the Forest" - reflects perceived protective/strengthening propertiesUrban Brazilian practitioners
Dow kietLocal name for Phyllomedusa bicolorMatsés people
KampuAlternative spelling/variantKatukina (Noke Kuin)

Discovery and Early Characterization: Contributions of Vittorio Erspamer’s Research Group

The scientific journey of dermorphin began with the pioneering work of Italian pharmacologist Vittorio Erspamer and his collaborators. In 1979, researchers at the Farmitalia-Carlo Erba Research Laboratories, working alongside Erspamer's group, identified exceptionally potent opioid-like activity in the skin extracts of Phyllomedusa sauvagei. This led to the isolation and sequencing of the first dermorphin peptides. Montecucchi and colleagues published the primary structure of dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) in 1981, reporting a groundbreaking discovery: the presence of a D-alanine residue at position 2 [1] [6] [7]. This marked the first identification of a D-amino acid within a naturally occurring eukaryotic peptide, challenging the prevailing dogma that proteins and peptides in higher organisms exclusively contained L-amino acids. Erspamer immediately recognized the significance, noting dermorphin possessed "exceptionally intense and long-lasting peripheral and central opiate-like actions" [1].

Pharmacological characterization quickly revealed dermorphin's remarkable potency and selectivity for μ-opioid receptors (MOR). Initial in vitro studies using the guinea pig ileum (GPI) bioassay demonstrated dermorphin was 57 times more potent than Met-enkephalin, 294 times more potent than Leu-enkephalin, 18 times more potent than β-endorphin, and a staggering 39 times more potent than morphine itself [7]. In vivo studies were even more striking. Intracerebroventricular (ICV) administration in rats showed dermorphin was 500-2,000 times more potent than morphine depending on the analgesia test used. The ED₅₀ (effective dose for 50% of the population) for dermorphin in the rat tail-flick test was 23 pmol/rat, compared to 17,300 pmol/rat for morphine (752 times higher). In the hot plate test, dermorphin's ED₅₀ was 13.3 pmol/rat versus 28,900 pmol/rat for morphine (2,170 times higher) [1] [7]. Furthermore, dermorphin-induced analgesia lasted significantly longer (90-150 minutes) than morphine-induced analgesia after ICV injection [7].

Structure-activity relationship (SAR) studies established the critical role of the D-alanine residue. Replacement with L-alanine ([L-Ala²]dermorphin) resulted in a complete loss of opioid activity, demonstrating the D-configuration was absolutely essential for high-affinity binding and activation of the μ-opioid receptor [1] [2] [7]. The N-terminal tetrapeptide sequence (Tyr-D-Ala-Phe-Gly) was identified as the minimal fragment retaining significant, though reduced, MOR agonist activity [2] [7]. Farmitalia-Carlo Erba patented numerous dermorphin analogs by 1981, highlighting the immediate therapeutic interest [1].

Table 2: Comparative Analgesic Potency of Dermorphin vs. Morphine in Rodent Models

Route of AdministrationTest ModelDermorphin ED₅₀Morphine ED₅₀Potency Ratio (Dermorphin:Morphine)Reference Context
Intracerebroventricular (ICV)Rat Tail-Flick23 pmol/rat17,300 pmol/rat1:752 [1] [7]
Intracerebroventricular (ICV)Rat Hot Plate13.3 pmol/rat28,900 pmol/rat1:2170 [1] [7]
Intravenous (IV)Mice Analgesia Test1.02 μmol/kg11.3 μmol/kg~1:11 [7]
Subcutaneous (SC)Rat ModelsApprox. equipotent~1:1 [2] [9]

Decline and Resurgence of Interest in Opioid Peptide Research

Despite the extraordinary preclinical profile of dermorphin and promising early clinical results, research interest waned significantly after the mid-1980s. A pivotal randomized, placebo-controlled clinical trial published in 1985 demonstrated dermorphin's efficacy via the intrathecal route in postoperative pain management, where it was "impressively superior" to both placebo and reference morphine [1]. Paradoxically, this landmark study received minimal attention from clinicians; an analysis found it was cited only 15 times in subsequent pharmacological and review papers, with no citations in clinical papers [1]. The reasons for this neglect remain puzzling, especially given the ongoing search for improved opioids. Factors may include the rise of synthetic small-molecule opioids, challenges associated with peptide drug development (stability, delivery), and perhaps a focus on other research areas within pain management. Consequently, dermorphin itself never progressed to widespread clinical use after 1985, becoming a "forgotten" compound [1] [6].

The past two decades, however, have witnessed a significant resurgence of interest in dermorphin and its analogs, driven primarily by two factors: the ongoing opioid crisis highlighting the need for safer analgesics, and advances in peptide chemistry enabling the development of more stable and bioavailable derivatives. Modern research focuses on overcoming dermorphin's pharmacokinetic limitations (poor blood-brain barrier penetration after systemic administration, enzymatic degradation) and enhancing its favorable pharmacodynamic profile (high μ-receptor selectivity, potentially reduced side effects like tolerance and respiratory depression compared to morphine) [1] [6] [9].

Key strategies involve synthesizing shorter analogs and modifying the peptide structure to improve stability, BBB penetration, and receptor subtype selectivity. A major breakthrough was the incorporation of D-arginine at position 2 instead of D-alanine. [D-Arg²]dermorphin and its truncated forms, particularly the tetrapeptide [D-Arg²]dermorphin(1-4) (Tyr-D-Arg-Phe-Gly-NH₂ or OH), showed significantly enhanced central antinociception after systemic administration, attributed to improved BBB permeability [2] [4]. Further modifications led to highly potent analogs:

  • [D-Arg², β-Ala⁴]dermorphin(1-4)-OH (Tyr-D-Arg-Phe-β-Ala-OH - TAPA): Exhibits exceptional potency, being 2000 times, 1100 times, and 9.1 times more potent than morphine after ICV, intrathecal (IT), and subcutaneous (SC) administration, respectively [2] [4]. It possesses high affinity and selectivity for μ-opioid receptors.
  • Nα-amidino-[D-Arg², Meβ-Ala⁴]dermorphin(1-4)-OH (ADAMB): A derivative of TAPA showing even greater potency after systemic (SC) and oral (PO) administration (37 times and 3.8 times higher than morphine, respectively) [4].
  • [D-Arg², Lys⁴]dermorphin(1-4) amide (Tyr-D-Arg-Phe-Lys-NH₂ - DALDA): A highly hydrophilic, positively charged tetrapeptide with extremely high selectivity for μ-opioid receptors and restricted CNS penetration. It shows efficacy in rodent models of neuropathic pain after systemic administration, selectively inhibiting C-fiber mediated pain signaling (associated with heat hypersensitivity) more effectively than A-fiber signaling (associated with mechanical hypersensitivity) [2] [9]. Its restricted placental transfer also suggests potential for obstetrical use [2].
  • [Dmt¹, D-Arg², Lys⁴]dermorphin(1-4) amide ([Dmt¹]DALDA): Incorporates 2',6'-dimethyltyrosine (Dmt), resulting in supreme potency, especially at the spinal level (5148 times more potent than morphine after IT injection) [2].

Molecular docking studies are now elucidating the precise interaction of dermorphin analogs like dermorphin tetrapeptide (H-Tyr-D-Arg-Phe-Gly-NH₂, DMTP) with the μ-opioid receptor (MOR), particularly identifying key interactions involving the D-Arg residue with residues like ARG 182 in the receptor binding pocket [4]. This structural knowledge facilitates rational drug design. Comprehensive quality control approaches combining FT-IR spectroscopy, UV spectroscopy, laser light scattering, polarimetry, SEM, and X-ray fluorescence are being developed to ensure the purity and stability of these novel peptide pharmaceuticals [4].

Table 3: Key Synthetic Dermorphin Analogs and Their Pharmacological Profile

Analog Name (Abbreviation)Amino Acid SequenceKey Structural ModificationNotable Pharmacological PropertiesReference
[D-Arg²]dermorphin(1-4)Tyr-D-Arg-Phe-Gly-NH₂D-Arg² replaces D-Ala²Improved BBB permeability vs. dermorphin; potent central antinociception after systemic admin [2]
[D-Arg², β-Ala⁴]dermorphin(1-4)-OH (TAPA)Tyr-D-Arg-Phe-β-Ala-OHβ-Ala⁴ replaces Gly⁴; C-terminal acidExtreme potency (2000x, 1100x, 9.1x morphine ICV, IT, SC); High μ-selectivity [2] [4]
Nα-amidino-[D-Arg², Meβ-Ala⁴]dermorphin(1-4)-OH (ADAMB)H₂NC(=NH)-Tyr-D-Arg-Phe-Meβ-Ala-OHNα-amidination; Methyl-β-Ala⁴Higher oral & SC potency than TAPA (37x morphine SC, 3.8x PO) [4]
[D-Arg², Lys⁴]dermorphin(1-4) amide (DALDA)Tyr-D-Arg-Phe-Lys-NH₂Lys⁴ replaces Gly⁴High μ-selectivity; Peripheral restriction; Efficacy in neuropathic pain; Reduced placental transfer [2] [9]
[Dmt¹, D-Arg², Lys⁴]dermorphin(1-4) amide ([Dmt¹]DALDA)(CH₃)₂Tyr-D-Arg-Phe-Lys-NH₂Dmt¹ replaces Tyr¹Exceptional potency, esp. spinal (5148x morphine IT); High μ-selectivity [2]
Dermorphin Tetrapeptide (DMTP)H-Tyr-D-Arg-Phe-Gly-NH₂Synthetic derivativeClaimed high μ₁-selectivity; Subject of clinical phases I/II; Quality control methods development [4]

The trajectory of dermorphin—from an enigmatic component of an Amazonian ritual to a subject of intense pharmacological investigation and a template for next-generation analgesics—exemplifies the potential of ethnopharmacology and natural product discovery. While challenges remain in translating potent peptide analogs into widely used medicines, the resurgence of dermorphin research offers tangible hope for developing powerful opioid analgesics with potentially improved safety profiles and reduced risks of addiction and respiratory depression compared to classical opioids like morphine. Its story underscores the importance of revisiting "forgotten" compounds with modern scientific tools and perspectives.

Properties

CAS Number

77614-16-5

Product Name

Dermorphin

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H50N8O10

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1

InChI Key

FHZPGIUBXYVUOY-VWGYHWLBSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

dermorphin
dermorphin, (2-L-Ala)-isomer
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
tyrosyl-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.